

An In-depth Technical Guide to the Steroid Sulfatase Inhibitor Irosustat (STX64)

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Compound of Interest		
Compound Name:	Steroid sulfatase-IN-3	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potent, non-steroidal steroid sulfatase (STS) inhibitor, Irosustat, also known as STX64, 667-COUMATE, and BN83495. Given the initial query for "Steroid sulfatase-IN-3" yielded no publicly available information, this guide focuses on Irosustat as a well-characterized exemplar of a clinical-stage STS inhibitor. Irosustat has been the subject of numerous preclinical and clinical studies, making it an informative model for understanding the therapeutic potential and mechanistic intricacies of STS inhibition.

Core Concepts of Steroid Sulfatase Inhibition

Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones.[1] It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEA-S), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[2] These active steroids can then be further converted into potent estrogens and androgens, which can fuel the growth of hormone-dependent cancers, including those of the breast, prostate, and endometrium.[3] STS activity is found in a majority of hormone-receptor-positive breast tumors and its expression is associated with a poorer prognosis.[1] Therefore, inhibiting STS is a promising therapeutic strategy to deprive hormone-dependent tumors of the local steroid supply that drives their proliferation.[2]

Irosustat is a first-in-class, orally active, and irreversible inhibitor of STS.[3] Its mechanism of action involves the transfer of its sulfamate group to the active site formylglycine residue of the



STS enzyme, leading to its inactivation.[4] This irreversible inhibition effectively blocks the conversion of inactive steroid sulfates to their active forms.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for Irosustat from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of Irosustat

Assay System	Cell Line/Enzyme Source	IC50 Value	Reference
Steroid Sulfatase Inhibition	Placental Microsomes	8 nM	[5]
Steroid Sulfatase Inhibition	Intact MCF-7 cells	0.2 nM	[5]
Steroid Sulfatase Inhibition	Intact JEG-3 cells	1.7 nM	[3]
Structure-Activity Relationship Analogs	Intact JEG-3 cells	0.015 - 0.025 nM	[4][6]

Table 2: Pharmacokinetic Parameters of Irosustat in Postmenopausal Women



Parameter	Value	Conditions	Reference
Elimination Half-life	24.44 - 29.75 hours	5-80 mg oral dose	[7]
Apparent Plasma Clearance	1199.52 L/day	Multiple oral doses (1-80 mg)	[8]
Apparent Blood Clearance	3.90 L/day	Multiple oral doses (1-80 mg)	[8]
Blood to Plasma Concentration Ratio	419 (in linear conditions)	Multiple oral doses (1-80 mg)	[8]
Time to Progression (Median)	5.1 - 13.1 weeks	1-80 mg daily oral dose in ER+ breast cancer	[7]

Table 3: Clinical Efficacy and Pharmacodynamic Effects of Irosustat



Endpoint	Result	Clinical Trial Context	Reference
STS Activity Inhibition (PBLs)	>98%	Phase I, postmenopausal breast cancer (5 or 20 mg dose)	[7]
STS Activity Inhibition (Tumor Tissue)	>99%	Phase I, postmenopausal breast cancer (5 mg/day for 5 days)	[3][7]
Clinical Benefit Rate (CBR)	18.5% (ITT), 21.7% (per-protocol)	Phase II (IRIS study), added to an aromatase inhibitor in ER+ breast cancer	[1][9]
Progression-Free Survival (PFS)	2.7 months (median)	Phase II (IRIS study), added to an aromatase inhibitor in ER+ breast cancer	[9]
Change in Serum Estrone (E1)	76% decrease	Phase I, postmenopausal breast cancer (5 mg/day)	[10]
Change in Serum Estradiol (E2)	39% decrease	Phase I, postmenopausal breast cancer (5 mg/day)	[10]
Change in Serum DHEA	41% decrease	Phase I, postmenopausal breast cancer (5 mg/day)	[10]

Experimental Protocols

Foundational & Exploratory





This section provides detailed methodologies for key experiments used to characterize Irosustat.

1. Synthesis of Irosustat

The synthesis of Irosustat involves a Pechmann reaction to form the tricyclic coumarin core, followed by sulfamoylation.[11]

- Step 1: Formation of the Tricyclic Coumarin Core.
 - React methyl 2-oxocycloheptane carboxylate with resorcinol in the presence of trifluoroacetic acid and concentrated sulfuric acid as condensing agents.
 - The temperature should be maintained below 10°C during the addition of the acids.
 - Quench the reaction with ice-water.
 - Collect the precipitate, wash with water, and dissolve in acetone. This yields the parent tricyclic coumarin, 3-hydroxy-6-oxo-8,9,10,11-tetrahydro-7H-cyclohepta-[c]][7]benzopyran.
 [11]
- Step 2: Sulfamoylation.
 - Dissolve the parent tricyclic coumarin in anhydrous N,N-dimethylformamide (DMF).
 - Add sodium hydride (60% dispersion in mineral oil) at 0°C under a nitrogen atmosphere.
 - o Once the evolution of hydrogen has ceased, add sulfamoyl chloride in one portion.
 - The resulting product is Irosustat, (6-oxo-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-3-yl) sulfamate.[6]
- 2. Steroid Sulfatase (STS) Inhibition Assay in Intact Cells (JEG-3)

This assay measures the ability of a compound to inhibit STS activity in a whole-cell context.[3]

Cell Culture:



 Culture JEG-3 human choriocarcinoma cells in appropriate medium (e.g., Eagle's Minimum Essential Medium) supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.[12]

Assay Procedure:

- Seed JEG-3 cells in 96-well plates and allow them to adhere overnight.
- Incubate the cells with varying concentrations of Irosustat (or other test compounds) for a predetermined time.
- Add [6,7-3H]estrone sulfate (E1S) to the medium and incubate for a further period (e.g., 4 hours) to allow for enzymatic conversion.
- Stop the reaction and extract the steroids from the medium using an organic solvent (e.g., toluene).
- Separate the product, [³H]estrone (E1), from the substrate, [³H]E1S, using thin-layer chromatography (TLC).
- Quantify the amount of [3H]E1 formed using liquid scintillation counting.
- Calculate the percentage inhibition of STS activity for each concentration of the inhibitor and determine the IC50 value.[3][13]

3. Cell Proliferation Assay (MCF-7)

This assay assesses the effect of STS inhibition on the proliferation of estrogen-receptor-positive breast cancer cells.[8][10]

Cell Culture:

- Maintain MCF-7 human breast cancer cells in Roswell Park Memorial Institute (RPMI)
 1640 medium supplemented with fetal bovine serum and antibiotics.[10]
- Prior to the assay, switch the cells to a phenol red-free medium containing charcoalstripped fetal bovine serum for several days to deprive them of estrogens.[10]



Assay Procedure:

- Seed the hormone-deprived MCF-7 cells in 96-well plates.
- Treat the cells with a source of estrone sulfate (E1S) to stimulate proliferation via its conversion to estrogen.
- Concurrently, treat the cells with various concentrations of Irosustat.
- Incubate the plates for a period of 6-7 days, with media and treatments refreshed every 2-3 days.
- Assess cell proliferation using a suitable method, such as:
 - Direct Cell Counting: Using a hemocytometer or automated cell counter.[14]
 - DNA Quantification: Using a fluorescent dye like SYBR Green.[14]
 - Metabolic Assays: Such as the MTS or WST-1 assay, which measure mitochondrial activity.[8][15]
- Determine the effect of Irosustat on E1S-stimulated cell growth and calculate the concentration that inhibits proliferation by 50% (IC50).
- 4. In Vivo Rat Uterotrophic Assay for Estrogenicity

This assay is used to determine if a compound has estrogenic or anti-estrogenic effects in a living organism.[5][7][9]

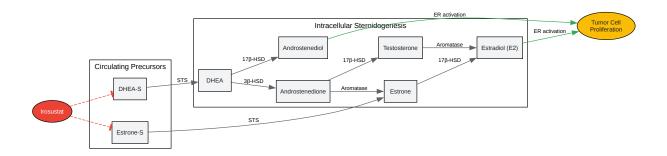
- Animal Model:
 - Use immature female rats (e.g., 21-22 days old) or ovariectomized adult rats to ensure low endogenous estrogen levels.[7][9]
- Assay Protocol:
 - Administer the test compound (Irosustat) and/or a known estrogen (e.g., estradiol) to the rats daily for three consecutive days via oral gavage or subcutaneous injection.[7]



- Include a vehicle control group and a positive control group (estrogen only).
- o On the fourth day, humanely euthanize the animals and carefully dissect the uteri.
- Weigh the wet and blotted uteri.
- A significant increase in uterine weight compared to the vehicle control indicates an
 estrogenic effect. A lack of increase in uterine weight in the presence of an estrogen
 source would indicate an anti-estrogenic effect. Irosustat, being non-estrogenic, is not
 expected to increase uterine weight on its own.[5]

Visualizations: Signaling Pathways and Experimental Workflows

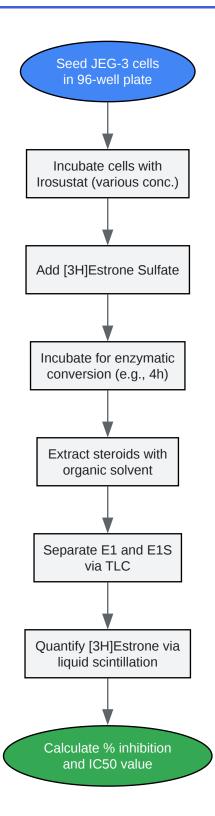
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and processes related to Irosustat.



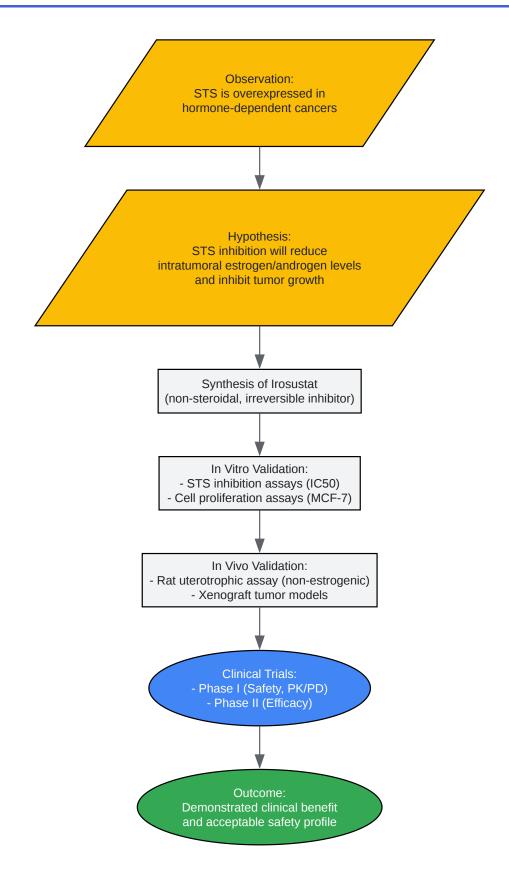
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Caption: Steroidogenesis pathway and the inhibitory action of Irosustat on STS.









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